molecular formula C21H35N5O9 B8235219 N-hippuryl-his-leu tetrahydrate

N-hippuryl-his-leu tetrahydrate

Cat. No.: B8235219
M. Wt: 501.5 g/mol
InChI Key: LISCZTHMJVRTLI-LWTACFFUSA-N
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Description

N-Hippuryl-His-Leu tetrahydrate, also known as N-Benzoyl-Gly-His-Leu hydrate, is a synthetic tripeptide compound composed of hippuric acid, histidine, and leucine. It is commonly used as a substrate for angiotensin-converting enzyme (ACE) in biochemical research. This compound is typically found in a white to off-white crystalline powder form and is often used in studies related to enzyme activity and inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hippuryl-His-Leu tetrahydrate can be synthesized through a series of chemical reactions involving the coupling of hippuric acid, histidine, and leucine. The synthesis typically involves the use of organic solvents and reagents to facilitate the coupling reactions. One common method involves the reaction of hippuric acid with histidine and leucine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under controlled conditions, followed by purification through crystallization and hydration to obtain the tetrahydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Hippuryl-His-Leu tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hippuryl-His-Leu tetrahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme kinetics studies to understand the catalytic mechanisms of ACE.

    Biology: Employed in studies involving peptide interactions and stability.

    Medicine: Utilized in the development of ACE inhibitors for the treatment of hypertension and cardiovascular diseases.

    Industry: Applied in the production of biochemical reagents and diagnostic kits

Mechanism of Action

N-Hippuryl-His-Leu tetrahydrate acts as a substrate for ACE. The enzyme catalyzes the hydrolysis of the peptide bond in the compound, leading to the formation of hippuric acid and the dipeptide His-Leu. This reaction is crucial for studying the inhibitory effects of potential ACE inhibitors. The molecular targets involved include the active site of ACE, where the substrate binds and undergoes hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    N-Hippuryl-His-Leu acetate: Another form of the compound with similar applications.

    N-Hippuryl-Gly-Gly: A related tripeptide used in similar biochemical studies.

    Hippuryl-His-Leu free base: A non-hydrated form of the compound

Uniqueness

N-Hippuryl-His-Leu tetrahydrate is unique due to its specific structure, which makes it an ideal substrate for ACE. Its tetrahydrate form enhances its stability and solubility, making it suitable for various biochemical assays. Compared to similar compounds, it offers a distinct advantage in terms of its reactivity and ease of use in laboratory settings .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.4H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;;;;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);4*1H2/t16-,17-;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISCZTHMJVRTLI-LWTACFFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hippuryl-his-leu tetrahydrate
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N-hippuryl-his-leu tetrahydrate
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Reactant of Route 5
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Reactant of Route 6
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